molecular formula C17H27BrClNO B1373414 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219956-86-1

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1373414
CAS RN: 1219956-86-1
M. Wt: 376.8 g/mol
InChI Key: UCBMBHIFSXFLCL-UHFFFAOYSA-N
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Description

“4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound . It has a molecular formula of C17H27BrClNO . It is used in various applications, including as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenoxy group, which is further substituted with a bromine atom and a sec-butyl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.75938 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to nucleophilic substitution reactions, which are pivotal in creating a diverse range of therapeutic molecules. For instance, its bromine atom can be substituted to introduce other pharmacophores, enhancing the compound’s medicinal properties .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reagent in chromatographic methods. Its unique chemical signature allows it to be used in calibrating instruments or as a comparison standard in mass spectrometry to ensure accurate analysis of complex biological samples .

Biopharma Production

The compound’s stability under various conditions makes it suitable for biopharmaceutical manufacturing processes. It can be involved in the synthesis of active pharmaceutical ingredients (APIs) where its bromine moiety can participate in key reactions to build complex drug molecules .

Safety and Controlled Environment

In safety research, this compound can be studied for its interaction with various substances to develop safety protocols. Understanding its reactivity and decomposition products is crucial for handling and storage in laboratory environments .

Chromatography

Chromatography techniques often require specific compounds that can act as markers or references. “4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride” can be used in this capacity, aiding in the separation and identification of substances in a mixture .

Mass Spectrometry

This compound can be used in mass spectrometry as a part of the sample preparation process. It can help in the formation of derivatives that are more volatile or provide a better mass spectral profile, facilitating the identification of complex molecules .

Chemical Synthesis

The compound is valuable in synthetic chemistry for constructing larger, more complex molecules. Its reactive sites are suitable for various organic transformations, such as coupling reactions, which are fundamental in creating new chemical entities .

Research and Development

In R&D, this compound’s versatile framework is beneficial for developing new synthetic methodologies. It can be used to test new catalytic systems or reaction conditions, pushing the boundaries of what’s possible in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that its mechanism of action could depend on the context in which it’s used, such as in pharmaceutical applications .

properties

IUPAC Name

4-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMBHIFSXFLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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